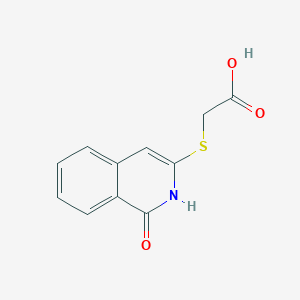
2-((1-Oxo-1,2-dihydroisoquinolin-3-yl)thio)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-Oxo-1,2-dihydroisoquinolin-3-yl)thio)acetic acid is a chemical compound that belongs to the class of isoquinoline derivatives. This compound has garnered attention in scientific research due to its potential biological activity and various applications in different fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Oxo-1,2-dihydroisoquinolin-3-yl)thio)acetic acid typically involves the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by Michael addition . The reaction conditions for these steps are usually mild, allowing for the efficient production of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions
2-((1-Oxo-1,2-dihydroisoquinolin-3-yl)thio)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoquinoline derivatives, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-((1-Oxo-1,2-dihydroisoquinolin-3-yl)thio)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((1-Oxo-1,2-dihydroisoquinolin-3-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell growth and differentiation .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2-((1-Oxo-1,2-dihydroisoquinolin-3-yl)thio)acetic acid include:
- 2-(1-Oxo-1,2-dihydroisoquinolin-3-yl)acetic acid
- 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid
- 2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid
Uniqueness
What sets this compound apart from similar compounds is its unique thioacetic acid moiety, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interact with unique molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H9NO3S |
|---|---|
Peso molecular |
235.26 g/mol |
Nombre IUPAC |
2-[(1-oxo-2H-isoquinolin-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C11H9NO3S/c13-10(14)6-16-9-5-7-3-1-2-4-8(7)11(15)12-9/h1-5H,6H2,(H,12,15)(H,13,14) |
Clave InChI |
DMXLUTYOIPJCFZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(NC2=O)SCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B15066935.png)
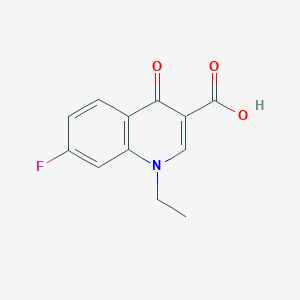

![5-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B15066950.png)


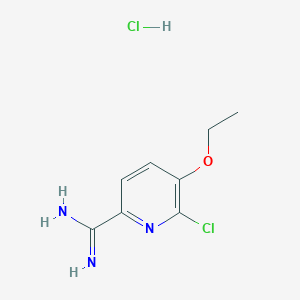
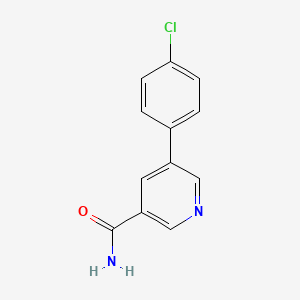

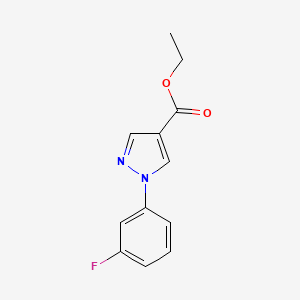
![1'-Ethyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B15067024.png)

![Ethyl 6H-furo[2,3-E]indole-7-carboxylate](/img/structure/B15067042.png)

